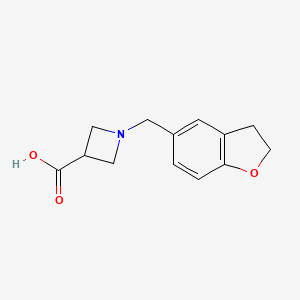
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzofuran derivatives have been identified to possess strong biological activities, including antitumor properties. The core structure of benzofuran is present in many biologically active natural medicines and synthetic chemical raw materials. These compounds have been utilized as anticancer agents, with studies showing efficacy against human ovarian cancer cell lines .
Antibacterial and Antiviral Properties
The antimicrobial potential of benzofuran compounds is significant. They have been found effective against a range of bacterial strains, including E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa. Moreover, benzofuran derivatives like psoralen and angelicin have been used in treating skin diseases, showcasing their versatility as antimicrobial agents .
Anti-Inflammatory Applications
Benzofuran derivatives have been reported to participate in anti-inflammatory treatments. For instance, bergapten, a benzofuran compound, can inhibit the production of pro-inflammatory cytokines, thus contributing to the treatment of inflammation .
Antioxidative Effects
Many benzofuran compounds exhibit antioxidative activities. These properties are crucial in the development of treatments for oxidative stress-related diseases and may also play a role in the prevention of aging-related disorders .
Hepatitis C Virus Inhibition
Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that benzofuran derivatives could be effective therapeutic drugs for hepatitis C disease, highlighting the potential of these compounds in antiviral drug development .
Drug Synthesis and Chemical Construction
Benzofuran rings are essential in the synthesis of various biologically active compounds. Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems. These methods include unique free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions .
ADMET Profile Analysis
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzofuran derivatives are crucial in drug discovery. Studies have utilized molecular docking and dynamics, along with ADMET studies, to explore the potential of benzofuran compounds as drug candidates .
Natural Product Sources and Drug Prospects
Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The broad range of clinical uses of benzofuran derivatives indicates their diverse pharmacological activities and potential as natural drug lead compounds .
Direcciones Futuras
The future research directions for “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, some benzofuran derivatives have shown promising anticancer activities . Additionally, further studies could focus on improving the synthesis methods and exploring the detailed mechanisms of action .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGOAYVTPEZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)
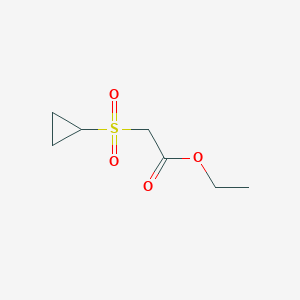

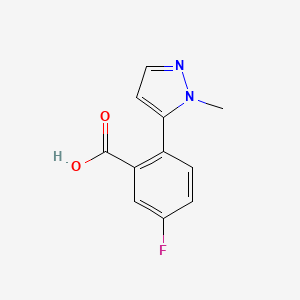
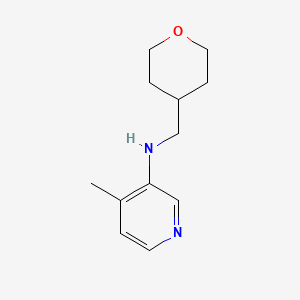
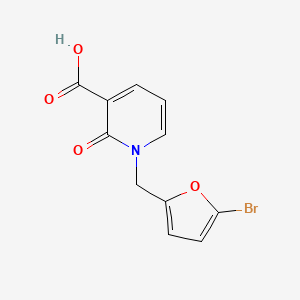
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)
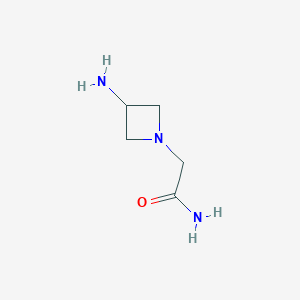
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)
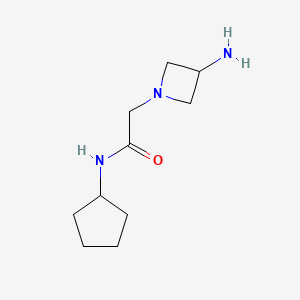


![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)